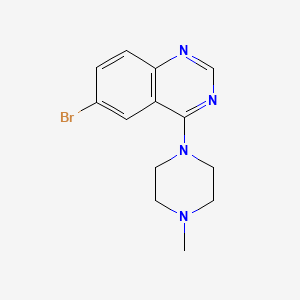
6-Bromo-4-(4-methylpiperazin-1-yl)quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-4-(4-methylpiperazin-1-yl)quinazoline: is a chemical compound with the molecular formula C13H15BrN4 and a molecular weight of 307.19 g/mol It is a quinazoline derivative, which is a class of compounds known for their diverse biological activities
Mechanism of Action
Target of Action
Quinazoline derivatives are known to interact with a variety of targets, including kinases and chromatin-associated proteins .
Mode of Action
Quinazolines, in general, are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions .
Biochemical Pathways
Quinazolines have been reported to influence several pathways, particularly those involving chromatin-associated proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 6-Bromo-4-(4-methylpiperazin-1-yl)quinazoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-bromoquinazoline and 4-methylpiperazine.
Reaction Conditions: The reaction is usually carried out in a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), under reflux conditions.
Catalysts and Reagents: Common reagents used in the synthesis include bases like potassium carbonate (K2CO3) or sodium hydride (NaH) to facilitate the nucleophilic substitution reaction.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods:
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
6-Bromo-4-(4-methylpiperazin-1-yl)quinazoline can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 6-position can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Substitution Reactions:
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 6-azido-4-(4-methylpiperazin-1-yl)quinazoline.
Scientific Research Applications
Chemistry:
In chemistry, 6-Bromo-4-(4-methylpiperazin-1-yl)quinazoline is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.
Biology and Medicine:
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agentThis compound may exhibit similar biological activities, making it a candidate for drug development .
Industry:
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for various applications, including the production of specialty chemicals and pharmaceuticals.
Comparison with Similar Compounds
4-(4-Methylpiperazin-1-yl)quinazoline: Lacks the bromine atom at the 6-position.
6-Chloro-4-(4-methylpiperazin-1-yl)quinazoline: Has a chlorine atom instead of bromine at the 6-position.
6-Bromo-4-(4-ethylpiperazin-1-yl)quinazoline: Contains an ethyl group on the piperazine ring instead of a methyl group.
Uniqueness:
6-Bromo-4-(4-methylpiperazin-1-yl)quinazoline is unique due to the presence of the bromine atom at the 6-position and the methyl group on the piperazine ringThe bromine atom, in particular, can participate in various substitution reactions, allowing for the synthesis of diverse derivatives .
Properties
IUPAC Name |
6-bromo-4-(4-methylpiperazin-1-yl)quinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN4/c1-17-4-6-18(7-5-17)13-11-8-10(14)2-3-12(11)15-9-16-13/h2-3,8-9H,4-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGRNAQFSIRFIOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=NC3=C2C=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352171 |
Source


|
| Record name | 6-bromo-4-(4-methylpiperazin-1-yl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
307538-54-1 |
Source


|
| Record name | 6-bromo-4-(4-methylpiperazin-1-yl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
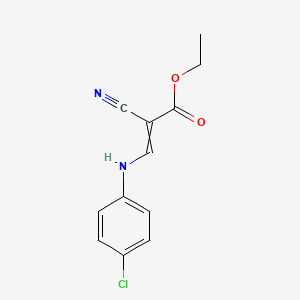
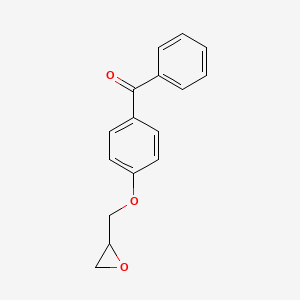
![4H-Pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1269502.png)
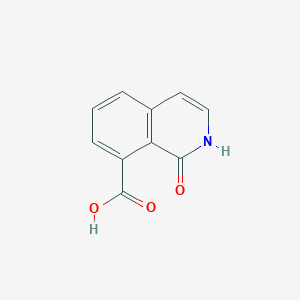

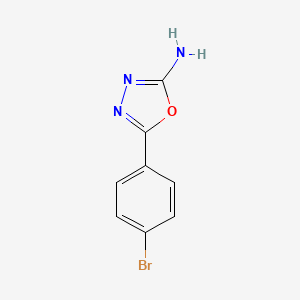

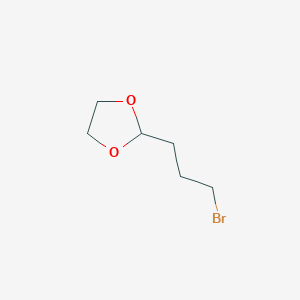
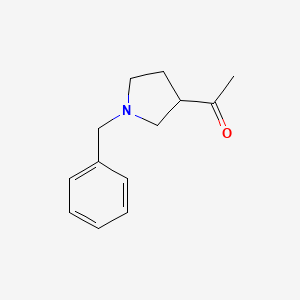


![2-[(Dimethylamino)methyl]cyclopentan-1-one hydrochloride](/img/structure/B1269526.png)


